molecular formula C13H17NO2 B5077636 N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

Cat. No.: B5077636
M. Wt: 219.28 g/mol
InChI Key: QECZLPBEKKZRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]BICYCLO[221]HEPTANE-2-CARBOXAMIDE is a compound that features a bicyclic structure with a furan ring attached to a carboxamide group

Preparation Methods

The synthesis of N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a furan and an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can be compared with other similar compounds such as:

This compound stands out due to its combination of a furan ring and a bicyclic structure, providing unique properties and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-8-11-2-1-5-16-11)12-7-9-3-4-10(12)6-9/h1-2,5,9-10,12H,3-4,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECZLPBEKKZRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.